2-amino-4-(4-fluorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile 2-amino-4-(4-fluorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC16170795
InChI: InChI=1S/C16H12FN3O2/c1-8-6-12-14(16(21)20-8)13(11(7-18)15(19)22-12)9-2-4-10(17)5-3-9/h2-6,13H,19H2,1H3,(H,20,21)
SMILES:
Molecular Formula: C16H12FN3O2
Molecular Weight: 297.28 g/mol

2-amino-4-(4-fluorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

CAS No.:

Cat. No.: VC16170795

Molecular Formula: C16H12FN3O2

Molecular Weight: 297.28 g/mol

* For research use only. Not for human or veterinary use.

2-amino-4-(4-fluorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile -

Specification

Molecular Formula C16H12FN3O2
Molecular Weight 297.28 g/mol
IUPAC Name 2-amino-4-(4-fluorophenyl)-7-methyl-5-oxo-4,6-dihydropyrano[3,2-c]pyridine-3-carbonitrile
Standard InChI InChI=1S/C16H12FN3O2/c1-8-6-12-14(16(21)20-8)13(11(7-18)15(19)22-12)9-2-4-10(17)5-3-9/h2-6,13H,19H2,1H3,(H,20,21)
Standard InChI Key SURIMHYAUNFWRO-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=C(C=C3)F)C(=O)N1

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyrano[3,2-c]pyridine backbone fused with a dihydropyran ring, substituted at positions 2, 4, and 7 with amino, 4-fluorophenyl, and methyl groups, respectively. A nitrile (-C≡N) group at position 3 enhances electrophilic reactivity. The IUPAC name, 2-amino-4-(4-fluorophenyl)-7-methyl-5-oxo-4,6-dihydropyrano[3,2-c]pyridine-3-carbonitrile, reflects this arrangement .

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₁₆H₁₂FN₃O₂
Molecular Weight297.28 g/mol
SMILES NotationCC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=C(C=C3)F)C(=O)N1
InChIKeySURIMHYAUNFWRO-UHFFFAOYSA-N
CAS Number3536490

The fluorophenyl group contributes to lipophilicity (clogP ≈ 2.8), while the nitrile and carbonyl groups enable hydrogen bonding with biological targets .

Spectroscopic Characterization

  • IR Spectroscopy: Peaks at 2215 cm⁻¹ (C≡N stretch), 1680 cm⁻¹ (C=O), and 3350 cm⁻¹ (N-H) confirm functional groups .

  • ¹H NMR: Signals at δ 2.41 (s, 3H, CH₃), δ 6.95–7.25 (m, 4H, fluorophenyl), and δ 5.12 (s, 2H, NH₂) .

  • ¹³C NMR: Resonances at δ 118.9 (C≡N), δ 163.2 (C=O), and δ 161.8 (C-F) .

Synthetic Methodologies

Key Reaction Pathways

Synthesis typically involves a three-step protocol:

  • Knoevenagel Condensation: 4-Fluorobenzaldehyde reacts with malononitrile to form α,β-unsaturated nitrile.

  • Cyclization: The intermediate undergoes [4+2] cycloaddition with 5-methyl-2-pyridone in ethanol under reflux .

  • Oxidation: Final oxidation with potassium persulfate yields the dihydro-4H-pyrano[3,2-c]pyridine core.

Table 2: Optimization Parameters for Synthesis

ParameterOptimal ConditionYield Improvement
SolventEthanol/Water (3:1)78% → 85%
Temperature80°C65% → 78%
CatalystPiperidine (0.1 eq)70% → 82%

Replacing ethanol with dimethylformamide (DMF) reduces yield to 62%, highlighting solvent polarity’s role in cyclization efficiency .

Purification and Analytical Validation

Column chromatography (silica gel, ethyl acetate/hexane 1:4) achieves >95% purity. LC-MS analysis confirms molecular ion [M+H]⁺ at m/z 298.1.

Biological Activities and Mechanisms

Anticancer Efficacy

In MCF-7 breast cancer cells, the compound exhibits an IC₅₀ of 100±5.0 μM after 24 hours, rising to 180±6.0 μM in PC-3 prostate cancer cells . Comparatively, the 4-chlorophenyl analog shows enhanced potency (IC₅₀ = 60±4.0 μM), underscoring halogen substituents' impact on bioactivity .

Table 3: Cytotoxicity Profile (48-Hour Exposure)

Cell LineIC₅₀ (μM)Apoptosis Induction (%)
MCF-7100±5.042±3.1
PC-3180±6.028±2.5
HepG2150±4.535±2.8

Mechanistic Insights

  • Kinase Inhibition: Binds to CDK2 ATP-binding pocket (Kd = 1.8 μM), disrupting cell cycle progression at G1/S phase.

  • Apoptosis Pathways: Upregulates Bax/Bcl-2 ratio (3.2-fold) and caspase-3 activation (2.5-fold) in MCF-7 cells .

  • Anti-Inflammatory Activity: Suppresses COX-2 expression by 65% at 50 μM in LPS-stimulated macrophages .

Structure-Activity Relationships (SAR)

  • Fluorophenyl Group: Enhances membrane permeability (Papp = 12×10⁻⁶ cm/s) vs. chlorophenyl (8×10⁻⁶ cm/s).

  • Nitrile Functionality: Removal reduces CDK2 inhibition (IC₅₀ > 200 μM vs. 1.8 μM).

  • Methyl Substituent: 7-Methyl analogs show 30% higher metabolic stability in hepatic microsomes than des-methyl derivatives .

Pharmacokinetic and Toxicological Considerations

ADME Properties

  • Absorption: Moderate oral bioavailability (F = 43%) in rat models due to first-pass metabolism.

  • Metabolism: CYP3A4-mediated oxidation produces inactive 5-hydroxy metabolite (t₁/₂ = 2.1 hours) .

  • Excretion: 68% renal excretion within 24 hours .

Toxicity Profile

  • Acute Toxicity: LD₅₀ > 500 mg/kg in mice (no mortality at 300 mg/kg) .

  • Genotoxicity: Negative in Ames test (≤10 μM) .

Applications and Future Directions

Research Gaps and Opportunities

  • Target Identification: Proteomic studies needed to map off-target interactions.

  • Formulation Optimization: Nanoemulsions to enhance solubility (current aqueous solubility = 0.12 mg/mL).

  • Clinical Translation: Phase 0 microdosing trials to assess human pharmacokinetics.

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